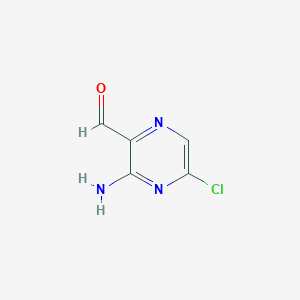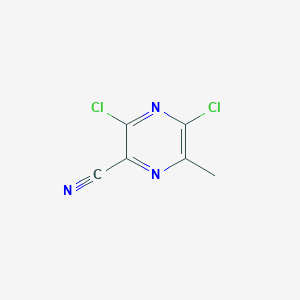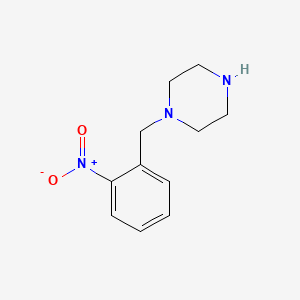![molecular formula C13H21NO3 B3164478 Propyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-73-1](/img/structure/B3164478.png)
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine
Descripción general
Descripción
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is a chemical compound that belongs to the class of phenethylamines . It is also known as 2,4,5-trimethoxyphenethylamine and 2,4,5-TMPEA .
Molecular Structure Analysis
The molecular structure of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine is characterized by the presence of a phenethylamine core, which is a six-membered benzene ring bearing an ethylamine substituent . The benzene ring is further substituted at positions 2, 4, and 5 by methoxy groups .Aplicaciones Científicas De Investigación
Biogenic Amines in Fish and Foods
Biogenic amines are non-volatile compounds formed by the decarboxylation of amino acids, significant in assessing fish safety and quality. They play crucial roles in intoxication, spoilage, and nitrosamine formation, with histamine, cadaverine, and putrescine being particularly relevant. Despite histamine's link to food poisoning, its presence alone may not suffice for toxicity. In contrast, cadaverine and putrescine can enhance histamine's toxic effects. These amines also contribute to spoilage indicators and are involved in nitrosamine formation, posing health risks. Understanding their relationships and effects is essential for ensuring food safety (Bulushi et al., 2009).
Nitrogen-Containing Compounds in Foods
Total volatile basic nitrogen (TVB-N) and trimethylamine (TMA) serve as indicators of food freshness, particularly in meats. Their levels can impact human health, with potential links to diseases like atherosclerosis and diabetes. Understanding the biochemical pathways leading to their formation and mitigating their effects is critical. The dietary sources of these compounds suggest that managing intake and controlling internal production pathways could reduce health risks (Bekhit et al., 2021).
Aryloxyphenoxy-propionate Herbicides
Aryloxyphenoxy-propionate (AOPP) herbicides, utilized for controlling grasses, have raised environmental concerns due to their persistence and toxicity. Microbial degradation presents a viable pathway for mitigating their environmental impact. Understanding the microbial resources capable of degrading AOPPs and the mechanisms involved is crucial for environmental management and the development of bioremediation strategies (Zhou et al., 2018).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds resistant to conventional treatments. These methods can target amino and azo compounds, crucial for improving water treatment efficacy. Understanding the specific reactions, mechanisms, and optimal conditions for these processes can significantly enhance the degradation of recalcitrant compounds, contributing to environmental protection and public health (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential in CO2 capture due to the strong interaction between CO2 and amine groups. These materials offer advantages in sorption capacity and selectivity, making them promising candidates for addressing carbon emission challenges. Their versatility extends to applications in catalysis, highlighting the importance of continued research and development in this area (Lin et al., 2016).
Propiedades
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2/h7-8,14H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHKDKDJEGCVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)






![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
amine](/img/structure/B3164506.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)